molecular formula C18H16N2O2S B5566748 N-(3-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(3-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B5566748
M. Wt: 324.4 g/mol
InChI Key: WRXWRYOWKLIUDZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, also known as MTZ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MTZ belongs to the class of thiazole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Characterization

Thiazole derivatives are synthesized and characterized for their structural properties. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were explored, highlighting the methods to produce structurally novel compounds (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

These compounds are often studied for their cytotoxic activities against various cancer cell lines. For instance, specific synthesized compounds have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer research (Hassan, Hafez, & Osman, 2014).

Corrosion Inhibition

Thiazole-based derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic conditions. This application is crucial for protecting industrial materials, demonstrating the versatility of thiazole compounds in materials science (Chaitra, Mohana, & Tandon, 2016).

Antimicrobial Activities

Research into novel thiazole derivatives also includes their antimicrobial evaluation. Some compounds have been synthesized and shown significant activity against various microbial strains, suggesting their potential use in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

properties

IUPAC Name

N-(3-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-16(23-18(19-12)13-7-4-3-5-8-13)17(21)20-14-9-6-10-15(11-14)22-2/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXWRYOWKLIUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

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